![molecular formula C9H5N B7980090 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile CAS No. 117917-37-0](/img/structure/B7980090.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Overview
Description
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile is a useful research compound. Its molecular formula is C9H5N and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides and derivatives undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene, offering potential in polymer chemistry (Chen, Li, & Sampson, 2018).
Studies of SCF screened potentials in nonbenzenoid hydrocarbons containing a four-membered ring, including bicyclo[4.2.0]octa-1,3,5,7-tetraene, contribute to our understanding of molecular characteristics and reactions (Yamaguchi, Ninomiya, & Ogata, 1981).
Research into gradient copolymers prepared from alternating ring-opening metathesis of monomers including Bicyclo[4.2.0]oct-6-ene-7-carboxamide demonstrates applications in creating polymers with specific properties (Boadi & Sampson, 2021).
The reactivity, thermodynamics, and stereoselectivity of the 8π–6π electrocyclization cascades of 1,3,5,7-tetraenes, including derivatives of Bicyclo[4.2.0]octa-1,3,5,7-tetraene, are essential for understanding molecular dynamics in organic chemistry (Patel & Houk, 2014).
Cobalt-catalyzed [6+2] cycloadditions involving cyclooctatetraene and alkynes result in products like monosubstituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, suggesting applications in synthetic organic chemistry (Achard, Mosrin, Tenaglia, & Buono, 2006).
Research on the thermal rearrangement of 2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene shows potential for developing new electron acceptors, contributing to materials science (Kawase et al., 2003).
Studies on degenerate cope rearrangements, such as those involving bicyclo[5.1.0]octa-2,5-diene, offer insights into molecular rearrangements in organic chemistry (Doering & Roth, 1963).
The total synthesis of kingianic acid A and other natural products using bicyclo[4.2.0]octadienes demonstrates the role of these compounds in complex organic syntheses (Patel & Fallon, 2022).
properties
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTDUTYUVZYCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531990 | |
Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117917-37-0 | |
Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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